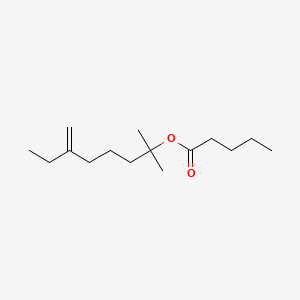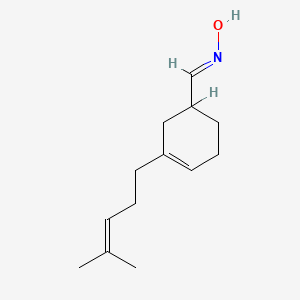
3-((2-Ethylhexyl)amino)propiononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Ethylhexyl)amino)propiononitrile is an organic compound with the molecular formula C11H22N2 It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to a propiononitrile backbone, which is further substituted with a 2-ethylhexylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethylhexyl)amino)propiononitrile typically involves the reaction of 3-chloropropiononitrile with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-chloropropiononitrile} + \text{2-ethylhexylamine} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-Ethylhexyl)amino)propiononitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of 3-((2-Ethylhexyl)amino)propionic acid or 3-((2-Ethylhexyl)amino)propanamide.
Reduction: Formation of 3-((2-Ethylhexyl)amino)propylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-((2-Ethylhexyl)amino)propiononitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-((2-Ethylhexyl)amino)propiononitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((2-Ethylhexyl)amino)propanamide
- 3-((2-Ethylhexyl)amino)propionic acid
- 3-((2-Ethylhexyl)amino)propylamine
Comparison
Compared to its similar compounds, 3-((2-Ethylhexyl)amino)propiononitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. The nitrile group can undergo specific reactions that are not possible with amides or acids, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
84650-69-1 |
|---|---|
Molekularformel |
C11H22N2 |
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
2-[[(3S)-3-ethylheptyl]amino]acetonitrile |
InChI |
InChI=1S/C11H22N2/c1-3-5-6-11(4-2)7-9-13-10-8-12/h11,13H,3-7,9-10H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
HOOMKEVVOLACGB-NSHDSACASA-N |
Isomerische SMILES |
CCCC[C@H](CC)CCNCC#N |
Kanonische SMILES |
CCCCC(CC)CCNCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


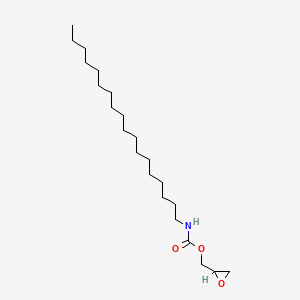
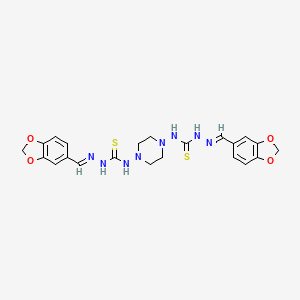
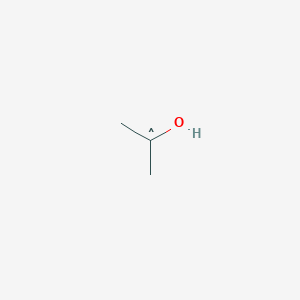
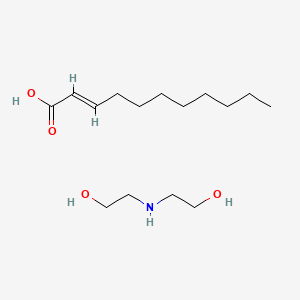

![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)




